Tectoridina

Descripción general

Descripción

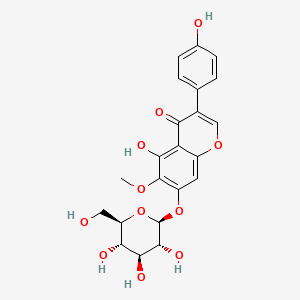

La Tectoridina es una isoflavona, un tipo de flavonoide, específicamente el 7-glucósido de la tectorigenina. Se encuentra naturalmente en las flores de Pueraria thunbergiana y Belamcanda chinensis. La this compound es conocida por sus diversas propiedades farmacológicas, que incluyen actividades antiinflamatorias, antioxidantes y hepatoprotectoras .

Aplicaciones Científicas De Investigación

La Tectoridina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar reacciones de glicosilación y la síntesis de glicósidos de flavonoides.

Industria: Se utiliza en el desarrollo de productos y suplementos de salud naturales debido a sus propiedades bioactivas.

Mecanismo De Acción

La Tectoridina ejerce sus efectos a través de diversas vías moleculares:

Antiinflamatoria: Inhibe la respuesta inflamatoria al regular a la baja la vía MAPK.

Antioxidante: Elimina los radicales libres y reduce el estrés oxidativo.

Hepatoprotectora: Protege las células hepáticas del daño al mejorar las defensas antioxidantes.

Anticancerígena: Inhibe la progresión de las células cancerosas al regular a la baja la vía PKC/p38 MAPK.

Compuestos similares:

Tectorigenina: La forma aglicona de la this compound, conocida por sus propiedades farmacológicas similares pero sin la porción de glucosa.

Iridina: Otro glucósido de isoflavona con actividades antiinflamatorias y antioxidantes similares.

Iristectorigenina A y B: Isoflavonas con bioactividades comparables.

Singularidad de la this compound: La singularidad de la this compound reside en su estructura glicosilada, que mejora su solubilidad y biodisponibilidad en comparación con su forma aglicona, la tectorigenina . Esta glicosilación también contribuye a sus propiedades farmacocinéticas y su potencial terapéutico distintivos.

Análisis Bioquímico

Biochemical Properties

Tectoridin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to stimulate the activity of human dermal papilla cells . Tectoridin also interacts with the Wnt receptor, as suggested by the blockage by DKK-1 .

Cellular Effects

Tectoridin has been shown to have significant effects on various types of cells and cellular processes. For example, in colon cancer cell lines (HCT116 and SW480 cells), tectoridin dose-dependently dampened the proliferation, migration, and invasion of colon cancer cells and facilitated their apoptosis . In human follicular dermal papilla cells, tectoridin treatment led to an activation of Wnt signaling .

Molecular Mechanism

Tectoridin exerts its effects at the molecular level through various mechanisms. It has been shown to suppress the expression of PKC and p38 MAPK in a dose-dependent manner . In addition, tectoridin has been found to stimulate the transcription of pTOPFLASH in transfected fibroblasts in a dose-dependent manner .

Temporal Effects in Laboratory Settings

The effects of tectoridin change over time in laboratory settings. For instance, tectoridin may exert certain cytotoxicity, which is related to the administration time and concentration .

Dosage Effects in Animal Models

The effects of tectoridin vary with different dosages in animal models. For example, in a study of ovalbumin-induced asthma mice models, tectoridin was found to control inflammation and the secretion of inflammatory mediators of asthma .

Metabolic Pathways

Tectoridin is involved in various metabolic pathways. Pharmacokinetic studies have demonstrated that the main metabolic pathways in rats for tectorigenin, which can be quickly generated through the transformation of tectoridin by human intestinal microflora, are glucuronidation, sulfation, demethylation, and methoxylation .

Subcellular Localization

In transiently transfected HEK293T cells having constitutive expression of β-catenin-GFP, tectoridin was found to affect β-catenin subcellular trans-localization

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La Tectoridina puede sintetizarse mediante la glicosilación de la tectorigenina. El proceso implica el uso de enzimas glicosiltransferasas, que facilitan la unión de glucosa a la molécula de tectorigenina en la posición 7-OH . Esta reacción enzimática se lleva a cabo típicamente en condiciones suaves, lo que la convierte en un método eficiente para producir this compound.

Métodos de producción industrial: La producción industrial de this compound a menudo implica la extracción de fuentes naturales, como los rizomas de Belamcanda chinensis. El proceso de extracción incluye métodos como la impregnación, la extracción ultrasónica y la extracción por reflujo utilizando disolventes como metanol, etanol y sus soluciones acuosas .

Tipos de reacciones:

Glicosilación: La this compound se forma mediante la glicosilación de la tectorigenina.

Oxidación y reducción:

Reactivos y condiciones comunes:

Glicosilación: Se utilizan enzimas glicosiltransferasas en condiciones suaves.

Oxidación y reducción: Los reactivos comunes para estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio.

Productos principales:

Glicosilación: El producto principal es la propia this compound.

Oxidación y reducción: Los productos dependen de las condiciones y los reactivos específicos utilizados.

Comparación Con Compuestos Similares

Tectorigenin: The aglycone form of tectoridin, known for its similar pharmacological properties but without the glucose moiety.

Iridin: Another isoflavone glycoside with similar anti-inflammatory and antioxidant activities.

Iristectorigenin A and B: Isoflavones with comparable bioactivities.

Uniqueness of Tectoridin: Tectoridin’s uniqueness lies in its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone form, tectorigenin . This glycosylation also contributes to its distinct pharmacokinetic properties and therapeutic potential.

Propiedades

IUPAC Name |

5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11/c1-30-21-13(32-22-20(29)19(28)17(26)14(7-23)33-22)6-12-15(18(21)27)16(25)11(8-31-12)9-2-4-10(24)5-3-9/h2-6,8,14,17,19-20,22-24,26-29H,7H2,1H3/t14-,17-,19+,20-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOURESJATUGPN-UDEBZQQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209982 | |

| Record name | Shekanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-40-5 | |

| Record name | Tectoridin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Shekanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Shekanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 611-40-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TECTORIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/968X515NZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

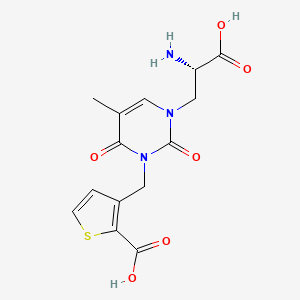

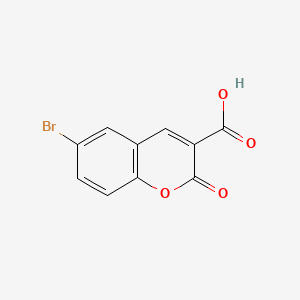

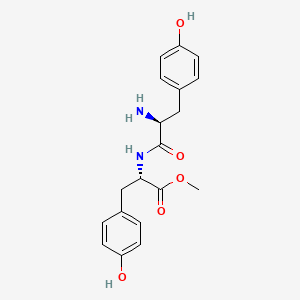

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-[3-[4-(Phenoxy)-2-propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1682655.png)

![5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazolidine-2-thione](/img/structure/B1682660.png)

![3-(8-chloro-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-6-yl)phenol](/img/structure/B1682664.png)